![molecular formula C13H12ClNO B3006425 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 61054-28-2](/img/structure/B3006425.png)
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole is a chemical of interest due to its structural characteristics and potential biological activities. While the provided data does not directly discuss this exact compound, there are several related compounds that can provide insight into its properties and synthesis. For instance, the synthesis of similar compounds often involves 1,3-dipolar cycloaddition reactions and characterization by spectroscopic methods . The presence of a chlorophenyl group is a common feature in these molecules, which can influence their physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of related chlorophenyl isoxazole derivatives typically involves cycloaddition reactions. For example, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized via 1,3-dipolar cycloaddition . Similarly, other compounds with chlorophenyl groups have been synthesized through reactions involving chlorophenacyl bromide or by condensation reactions . These methods could potentially be adapted for the synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole.
Molecular Structure Analysis
The molecular structure of chlorophenyl isoxazole derivatives is often confirmed using X-ray crystallography, as seen in several studies . Density Functional Theory (DFT) calculations are also used to predict and compare molecular geometric parameters . These techniques could be applied to determine the molecular structure of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole and to understand its electronic properties through analyses such as HOMO-LUMO and MEP.
Chemical Reactions Analysis
The reactivity of chlorophenyl isoxazole derivatives can be explored through various chemical reactions. For instance, alkylation reactions have been used to modify the structure of similar compounds . The presence of the chlorophenyl group can also influence the reactivity of these molecules in condensation and annulation reactions . These studies provide a basis for understanding the chemical behavior of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl isoxazole derivatives are characterized using a range of spectroscopic techniques, including FT-IR, NMR, and UV-Vis . Quantum chemical calculations can provide additional insights into properties such as antioxidant and antimicrobial activities, as well as non-linear optical behavior . These analyses are crucial for understanding the potential applications of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole in various fields.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
- 3-Methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole is used in the alkylation of malonic ester and methoxytetralone enolates to obtain bi- and tetracyclic derivatives of the pyridine and hydropyridine series through catalytic hydrogenation (Khripach & Ivanova, 1990).
Biological Activity
- Derivatives such as 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazoles exhibit significant antitubercular and antimicrobial activities, demonstrating the compound's relevance in medicinal chemistry (Popat, Nimavat, Kachhadia & Joshi, 2004).
Structural and Spectral Analysis
- 3-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole's structure and properties have been analyzed using spectroscopic methods and quantum chemical calculations, revealing insights into its molecular behavior (Eryılmaz et al., 2016).
Non-Linear Optical Behavior and Reactivity Descriptors
- Studies on compounds like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile show insights into their non-linear optical properties and electronic interactions, which can be crucial for designing materials with specific optical characteristics (Wazzan, Al-Qurashi & Faidallah, 2016).
Anti-Inflammatory and Docking Studies
- Synthesized derivatives like 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones have been evaluated for their in vitro anti-inflammatory activities, and molecular docking studies against COX-2 enzyme provide insights into their binding affinities and interaction dynamics (Dengale et al., 2021).
Safety And Hazards
Orientations Futures
The future directions in the field of isoxazole research involve the development of new synthetic strategies, particularly eco-friendly and metal-free routes . Additionally, there’s a significant interest in exploring the biological activities of isoxazole derivatives for potential applications in drug discovery .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHGXIGHQNRQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

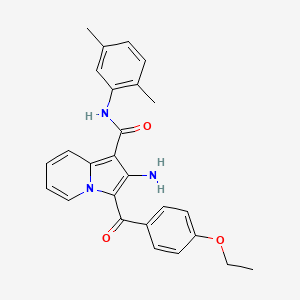
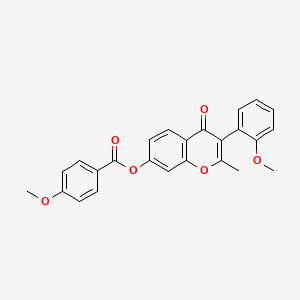
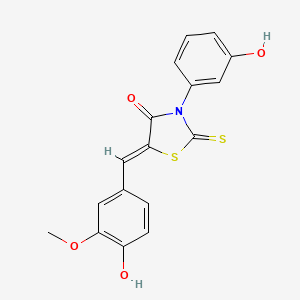

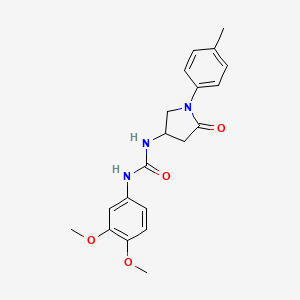
![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)
![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B3006358.png)
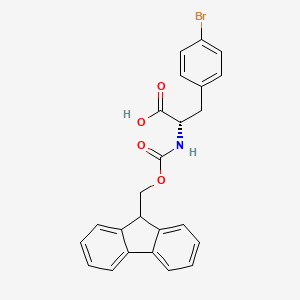
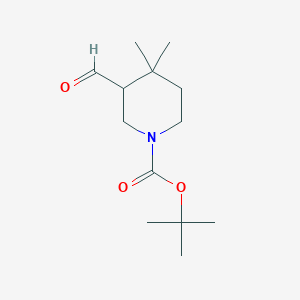
![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)
![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)
![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)
![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)